![molecular formula C10H11F3N2O4S B1522585 Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 1311314-73-4](/img/structure/B1522585.png)
Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Overview
Description
Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a chemical compound with the molecular formula C17H19F3N6O6S . It is a specialty product used for proteomics research . The compound has a molecular weight of 229.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9F3O3/c1-2-12-5(10)3-11-4-6(7,8)9/h2-4H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure. For a more detailed structural analysis, tools like NMR, HPLC, LC-MS, and UPLC can be used .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted boiling point of approximately 248.1°C at 760 mmHg and a predicted density of approximately 1.3 g/cm3 . The refractive index is predicted to be n20D 1.39 .Scientific Research Applications
1. Enzyme Inhibition Studies
Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, including derivatives of the specified compound, have been synthesized and tested for α-glucosidase and β-glucosidase inhibition activities. These compounds showed high inhibition towards the enzymes, making them significant in the study of enzyme interactions and potential therapeutic applications (Babar et al., 2017).
2. Reactivity and Synthesis Studies
Research has been conducted on the reactivity of related compounds in the presence of aryl glyoxals or aryl aldehydes, leading to the synthesis of various ethyl 2-(aryl imidazo[1,2-a]pyridin-2-yl)acetates. Such studies contribute to the understanding of chemical reactivity and synthesis techniques in organic chemistry (Asadi et al., 2021).
3. Crystal Structure Analysis
The crystal structure of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate has been determined, providing insights into the molecular structure and stability of such compounds. This knowledge is crucial for designing and synthesizing new molecules with desired properties (DyaveGowda et al., 2002).
4. Antimicrobial Activity Research
Studies on thiazoles and their derivatives, including ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, have shown antimicrobial activities against various bacterial and fungal isolates. This research is significant for the development of new antimicrobial agents (Wardkhan et al., 2008).
5. Antioxidant and Antimicrobial Activity Studies
Further research has focused on the synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities. Such studies are essential in discovering new compounds with health benefits and applications in pharmaceutical sciences (Youssef & Amin, 2012).
6. Structural Activity Relationship Studies
The synthesis of unique bi-heterocyclic molecules involving thiazole and oxadiazole rings, initiated from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, has been explored. These studies include structural-activity relationship analysis, providing valuable data for drug design and discovery (Abbasi et al., 2019).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Future Directions
The future directions of research involving Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate are not specified in the search results. Given its use in proteomics research , it may be involved in studies exploring protein structures and functions. Further directions would likely depend on the outcomes of these studies.
properties
IUPAC Name |
ethyl 2-[2-(2,2,2-trifluoroethoxycarbonylamino)-1,3-thiazol-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O4S/c1-2-18-7(16)3-6-4-20-8(14-6)15-9(17)19-5-10(11,12)13/h4H,2-3,5H2,1H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDDJEPUPYJIBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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